molecular formula C11H14BrCl B8303327 5-(4-Chlorophenyl)pentyl bromide

5-(4-Chlorophenyl)pentyl bromide

Cat. No.: B8303327
M. Wt: 261.58 g/mol
InChI Key: SYFKSHQWENARTE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pentyl bromide is a brominated alkyl derivative featuring a pentyl chain terminated by a 4-chlorophenyl group. This compound is likely utilized as an intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions, owing to the reactivity of the bromide group. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may influence both physical properties and chemical reactivity .

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(5-bromopentyl)-4-chlorobenzene

InChI

InChI=1S/C11H14BrCl/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4,9H2

InChI Key

SYFKSHQWENARTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Key structural analogues include:

  • 5-p-Chlorophenoxypentyl bromide: Contains a phenoxy (-O-) linker between the pentyl chain and chlorophenyl group, enhancing polarity compared to the direct C-linked phenyl group in 5-(4-chlorophenyl)pentyl bromide .
  • 3-p-Chlorophenoxypropyl bromide and 4-p-Chlorophenoxybutyl bromide: Shorter alkyl chains (C3, C4) with para-chlorophenoxy groups, demonstrating how chain length affects boiling points and solubility .
  • Benzyl bromide derivatives: Electron-rich aromatic systems (e.g., 3-fluorobenzyl bromide) used in thiazolidinone synthesis, highlighting differences in leaving group reactivity and steric effects .

Comparative Analysis of Physical Properties

Boiling Points and Molecular Features

The boiling points of related bromides (Table 1) reveal trends:

Compound Boiling Point (°C) Pressure (mm Hg) Molecular Formula
3-p-Chlorophenoxypropyl bromide 185–190 85–90 C₉H₉ClBrO
4-p-Chlorophenoxybutyl bromide 198–200 20 C₁₀H₁₁ClBrO
5-p-Chlorophenoxypentyl bromide 226–228 30 C₁₁H₁₃ClBrO
5-o-Chlorophenoxypentyl bromide 200–204 20 C₁₁H₁₃ClBrO
  • Chain Length : Longer alkyl chains (e.g., pentyl vs. propyl) correlate with higher boiling points due to increased van der Waals interactions .
  • Substituent Position : Para-substituted chlorophenyl derivatives exhibit higher boiling points than ortho-substituted isomers, likely due to improved molecular symmetry and packing .
  • Phenoxy vs. Phenyl: The absence of an oxygen linker in this compound would reduce polarity and lower boiling points compared to phenoxy analogues.

Halogen Content

All phenoxy-based bromides in Table 1 share a total halogen content of 43.8% (Cl + Br), consistent with their molecular formulas. For this compound, the halogen content would differ slightly due to the absence of oxygen .

Reactivity in Alkylation Reactions

  • Primary vs. Secondary Bromides: The pentyl chain in this compound positions the bromide as a primary alkyl halide, favoring SN2 mechanisms. In contrast, phenoxypropyl/butyl bromides (e.g., 3-p-chlorophenoxypropyl bromide) may involve secondary carbocation intermediates in SN1 reactions .
  • Catalytic Applications : Tetra-butylammonium bromide, a phase-transfer catalyst, underscores the utility of bromide ions in facilitating reactions, though steric hindrance in bulkier derivatives may reduce efficiency .

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